4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-
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Overview
Description
4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which combines a pyrrolo[3,2-d]pyrimidine core with a ribofuranosyl group. Its structural complexity and biological activity make it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-5-formylpyrimidines with cyanoacetic ester, followed by cyclization and subsequent functional group modifications . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, leading to the formation of the pyrrolo[3,2-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperature, and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism. By inhibiting PNP, this compound can disrupt the proliferation of certain cells, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972): A potent PNP inhibitor with similar structural features.
6-Aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones: Known for their antimicrobial and antiviral activities.
Uniqueness
4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- stands out due to its unique ribofuranosyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C11H14N4O5 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4-5,7-9,16-18H,2H2,(H3,12,14,15,19)/t4-,5?,7-,8-,9+/m1/s1 |
InChI Key |
JSHQIQGQORWTMD-KYCBSFOVSA-N |
Isomeric SMILES |
C1=C(C2C(=N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(C2C(=N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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